molecular formula C8H10N2O2 B1584638 Ethyl pyridin-4-ylcarbamate CAS No. 54287-92-2

Ethyl pyridin-4-ylcarbamate

Cat. No.: B1584638
CAS No.: 54287-92-2
M. Wt: 166.18 g/mol
InChI Key: RPJQHJLOMYJUHA-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in water and organic solvents. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Ethyl pyridin-4-ylcarbamate can be synthesized through the reaction of 4-aminopyridine with ethyl chloroformate in the presence of triethylamine. The reaction mixture is allowed to warm to room temperature overnight, then concentrated. The solid products are slurried with saturated aqueous sodium bicarbonate, stirred for 1 hour, concentrated, and dried under vacuum. This method is commonly used in both laboratory and industrial settings.

Chemical Reactions Analysis

Ethyl pyridin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amines.

Scientific Research Applications

Ethyl pyridin-4-ylcarbamate has a wide range of scientific research applications:

    Catalysis and Synthesis: It plays a significant role in various catalytic and synthetic processes, such as the catalysis of reactions between aromatic amines and diethyl azodicarboxylate.

    Antibacterial Activity: Derivatives of this compound have shown potential antibacterial activity, making it useful in developing new antimicrobial agents.

    Coordination Chemistry: It is used in the synthesis of novel hexanuclear silver (I) cluster-complexes, which are important for understanding the geometry and bonding in complex inorganic structures.

    Photophysical Applications: Derivatives of this compound exhibit unique properties like reverse solvatochromism, suggesting their potential use in bio-sensors, analytical sensors, and optoelectronic devices.

    Antimycobacterial Agents: Derivatives have been identified as potent antimycobacterial agents, demonstrating significant activity against Mycobacterium tuberculosis.

Mechanism of Action

The mechanism by which ethyl pyridin-4-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial cell wall synthesis or interfere with essential bacterial enzymes. In coordination chemistry, it forms stable complexes with metal ions, influencing the geometry and bonding of the resulting structures.

Comparison with Similar Compounds

Ethyl pyridin-4-ylcarbamate can be compared with other similar compounds such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl pyridin-3-ylcarbamate: Similar but with the carbamate group attached to the 3-position of the pyridine ring instead of the 4-position.

    Ethyl pyridin-2-ylcarbamate: Similar but with the carbamate group attached to the 2-position of the pyridine ring.

The uniqueness of this compound lies in its specific positioning of the carbamate group on the 4-position of the pyridine ring, which influences its reactivity and applications .

Properties

IUPAC Name

ethyl N-pyridin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJQHJLOMYJUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354209
Record name ethyl 4-pyridinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54287-92-2
Record name ethyl 4-pyridinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54287-92-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Aminopyridine (17.34 grams) (184.3) was dissolved in dry pyridine (217 ml.) and cooled to 0° C. over 30 minutes. Ethyl chloroformate (17.2 ml.) (180.7 mmoles) was added and the solution was stirred at 0° C. for 1 hour and then at 25° C. for 40 hours. The mixture was diluted with CH2Cl2 and washed with saturated aqueous NaHCO3 and water. The CH2Cl2 was dried (MgSO4), filtered and evaporated to dryness. The residue was chromatographed on silica gel using 2%(10% saturated NH4OH in MeOH)--CH2Cl2 to give the title compound (Yield: 10 grams, 33%, M+ 166).
Quantity
17.34 g
Type
reactant
Reaction Step One
Quantity
217 mL
Type
solvent
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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